molecular formula C33H51F4NO11S2 B12047021 Lipoamido-PEG8-TFP ester

Lipoamido-PEG8-TFP ester

Cat. No.: B12047021
M. Wt: 777.9 g/mol
InChI Key: KWKVGZCJFANBFO-UHFFFAOYSA-N
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Description

Lipoamido-PEG8-TFP ester is a heterobifunctional crosslinking reagent that combines a lipoamide group and a tetrafluorophenyl (TFP) ester group. The lipoamide group forms strong, stable dative bonds with metals such as gold, while the TFP ester group reacts with amines. This compound is particularly useful in creating self-assembled monolayers (SAMs) on metal surfaces and crosslinking and immobilizing peptides and proteins to the surfaces of metal nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The TFP ester reacts optimally with free amines in the pH range of 7.5 to 8.0 .

Industrial Production Methods

Industrial production of Lipoamido-PEG8-TFP ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification and characterization of the final product to ensure high purity and consistency .

Mechanism of Action

The mechanism of action of Lipoamido-PEG8-TFP ester involves the formation of stable dative bonds between the lipoamide group and metal surfaces, and the reaction of the TFP ester group with free amines to form amide bonds. This dual functionality allows for precise spacing control and improved water solubility of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lipoamido-PEG8-TFP ester is unique due to its heterobifunctional nature, combining a lipoamide group for strong metal binding and a TFP ester group for efficient amine reactions. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C33H51F4NO11S2

Molecular Weight

777.9 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C33H51F4NO11S2/c34-27-25-28(35)32(37)33(31(27)36)49-30(40)5-8-41-10-12-43-14-16-45-18-20-47-22-23-48-21-19-46-17-15-44-13-11-42-9-7-38-29(39)4-2-1-3-26-6-24-50-51-26/h25-26H,1-24H2,(H,38,39)

InChI Key

KWKVGZCJFANBFO-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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